molecular formula C24H17FO6 B2398732 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637753-09-4

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2398732
CAS No.: 637753-09-4
M. Wt: 420.392
InChI Key: ZMCGGUKSSNQHIN-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a chromenone core, a methoxyphenoxy group, and a fluorobenzoate moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, and the final step involves esterification with 4-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity, while the fluorobenzoate moiety can influence its pharmacokinetic properties. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-fluorobenzoate lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, can enhance its stability and bioavailability compared to similar compounds.

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO6/c1-14-23(31-20-6-4-3-5-19(20)28-2)22(26)18-12-11-17(13-21(18)29-14)30-24(27)15-7-9-16(25)10-8-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGGUKSSNQHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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